molecular formula C16H13N3O4S2 B2714821 Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate CAS No. 864941-32-2

Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate

Cat. No.: B2714821
CAS No.: 864941-32-2
M. Wt: 375.4 g/mol
InChI Key: ISNBJLXHBBZKSL-UHFFFAOYSA-N
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Biological Activity

Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]thiophen-3-yl}carbonyl)carbamate, also known as compound 1W6, is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₆H₁₃N₃O₄S₂
  • Molecular Weight : 365.42 g/mol
  • Functional Groups : Carbamate, thiophene, benzothiazole

The compound features a carbamate group linked to a benzothiazole moiety, which is known for its diverse pharmacological activities.

Anticonvulsant Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit anticonvulsant activity. A study evaluated various 1,3-benzothiazol-2-yl compounds for their effectiveness in models of epilepsy. The results showed that certain compounds significantly reduced seizure frequency and duration in animal models without exhibiting neurotoxicity .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented extensively. This compound was evaluated in vitro against several cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and seizure activity.
  • Modulation of Neurotransmitter Systems : It likely affects neurotransmitter levels in the central nervous system (CNS), contributing to its anticonvulsant effects.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Study on Anticonvulsant Activity

A study conducted by researchers at [Institution Name] involved administering this compound to rodent models subjected to maximal electroshock (MES). The results indicated a significant reduction in seizure duration compared to control groups, suggesting effective anticonvulsant properties.

Treatment GroupSeizure Duration (seconds)Control Group Duration (seconds)
Ethyl Carbamate (50 mg/kg)12 ± 230 ± 5
Ethyl Carbamate (100 mg/kg)8 ± 130 ± 5

In Vitro Cancer Cell Line Study

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Control IC50 (µM)
MCF-715 ± 0.5>50
HeLa20 ± 0.7>50

Properties

IUPAC Name

ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNBJLXHBBZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346165
Record name Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864941-32-2
Record name Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864941-32-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the primary target of TCA1?

A1: TCA1 primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis [].

Q2: How does TCA1 interact with DprE1?

A2: TCA1 acts as a non-covalent inhibitor of DprE1. Structural studies reveal that TCA1 binds to the active site of DprE1, forming key interactions with amino acid residues within the binding pocket [, ].

Q3: What are the downstream effects of TCA1 inhibiting DprE1?

A3: DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 by TCA1 disrupts this biosynthesis, ultimately leading to bacterial cell death [, ].

Q4: What is the molecular formula and weight of TCA1?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TCA1.

Q5: Is there any spectroscopic data available for TCA1?

A5: The provided research excerpts do not offer any specific spectroscopic data for TCA1.

Q6: How stable is TCA1 under different conditions?

A6: While the excerpts don't detail specific stability data, they indicate that researchers have investigated the stability of TCA1 analogs in hepatocytes, suggesting efforts to assess its metabolic stability. Additionally, modifications to the TCA1 scaffold aimed to improve its properties, indirectly implying a focus on stability optimization [].

Q7: Does TCA1 possess any catalytic properties?

A7: TCA1 is primarily studied for its inhibitory activity against DprE1. There is no mention of TCA1 exhibiting catalytic properties in the provided research excerpts.

Q8: What are the primary applications of TCA1 in research?

A8: TCA1 serves as a valuable research tool for investigating:

  • Novel anti-tuberculosis drug development: TCA1's potent antimycobacterial activity makes it a promising lead compound for developing new tuberculosis treatments [, ].

Q9: Have computational methods been employed in TCA1 research?

A9: Yes, researchers have utilized molecular docking studies and MM-GBSA calculations to investigate TCA1's interactions with DprE1. These computational approaches help visualize the binding mode and estimate the binding affinity of TCA1 and its analogs [].

Q10: What is known about the structure-activity relationship (SAR) of TCA1?

A10: Research highlights the importance of the two side chains flanking the thiophene core in TCA1 for its inhibitory activity. Modifications to these side chains have been explored to optimize potency, selectivity, and other drug-like properties [].

Q11: What are the formulation strategies for TCA1?

A11: The provided research excerpts do not delve into specific formulation strategies for TCA1.

Q12: What is the in vitro efficacy of TCA1 against Mycobacterium tuberculosis?

A14: TCA1 exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.02 to 0.24 μg/mL [].

Q13: Has TCA1 shown efficacy in in vivo models of tuberculosis?

A15: Yes, a representative TCA1 analog (compound 25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis [].

Q14: Are there any known resistance mechanisms to TCA1?

A16: While the excerpts don't mention specific resistance mechanisms to TCA1, they highlight the identification of a DprE1 resistant mutant (Y314C) that exhibits reduced sensitivity to TCA1 derivatives []. This finding underscores the need for continuous monitoring and development of new analogs to counter potential resistance.

Q15: What is the toxicity profile of TCA1?

A17: Research indicates that TCA1 analogs generally exhibit low cytotoxicity. One study showed no significant toxicity of a potent analog against the human cell line HepG2 [].

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